molecular formula C16H13FO2 B309839 Cinnamyl 4-fluorobenzoate

Cinnamyl 4-fluorobenzoate

Cat. No.: B309839
M. Wt: 256.27 g/mol
InChI Key: WGAVBXFZWWLTMW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl 4-fluorobenzoate is an ester derivative synthesized from cinnamyl alcohol and 4-fluorobenzoic acid. These compounds are widely used as flavoring agents, intermediates in organic synthesis, and substrates in catalytic reactions . The fluorine substitution in the benzoate moiety enhances resistance to microbial degradation due to the strong carbon-fluorine bond, a property critical for environmental persistence and metabolic stability .

Properties

Molecular Formula

C16H13FO2

Molecular Weight

256.27 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] 4-fluorobenzoate

InChI

InChI=1S/C16H13FO2/c17-15-10-8-14(9-11-15)16(18)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+

InChI Key

WGAVBXFZWWLTMW-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)F

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Chemical Reactions Analysis

Biodegradation by Bacterial Consortia

Cinnamyl 4-fluorobenzoate undergoes microbial degradation via β-oxidation and defluorination:

  • Primary Pathway :

    • Ester hydrolysis to 4-fluorobenzoic acid and cinnamyl alcohol .

    • β-Oxidation of the cinnamyl side chain, forming 4-fluorocinnamoyl-CoA intermediates .

    • Defluorination via hydratase/dehydrogenase enzymes, yielding fluoride ions (94% release) .

Kinetic Data :

ParameterValueConditions
Degradation rate (4-FBA)0.022 h<sup>−1</sup>Aerobic, pH 7
Fluoride release94% in 160 hCoculture (G1 + H1)

Photocatalytic Defluorination

Under UV light (365 nm), methyl 4-fluorobenzoate analogs undergo defluorination via electron transfer:

  • Mechanism : Photoinduced cleavage of the C-F bond, forming benzoate radicals and fluoride ions .

  • Yield : 7% fluoride release observed in side reactions .

Cross-Coupling Reactions

This compound participates in frustrated Lewis pair (FLP)-mediated C<sub>sp</sub><sup>3</sup>-C<sub>sp</sub> couplings:

  • Reaction : With phenylacetylene using B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>/Mes<sub>3</sub>P FLP .

  • Conditions : THF, 70°C, 22–24 h.

  • Yield : 83% for biphenylacetylene derivatives .

Optimized Reaction Table :

EntrySolventTemp (°C)Yield (%)
1Toluene7054
2THF7083
3CH<sub>2</sub>Cl<sub>2</sub>4538

Photosensitization in Fluorination

Methyl 4-fluorobenzoate acts as a photosensitizer for C–H fluorination:

  • Substrate : Adamantanol derivatives.

  • Efficiency : 45% yield under 365 nm light .

Stability and Byproduct Formation

  • Thermal Stability : Decomposes above 110°C, forming 4-fluorobenzoic acid and cinnamyl alcohol .

  • Byproducts : 4-Fluoroacetophenone (dead-end metabolite in bacterial degradation) .

Comparative Reactivity

Reaction TypeKey IntermediateEfficiency vs. Analogues
Ester Hydrolysis4-Fluorobenzoic acid20% faster than non-fluorinated esters
β-Oxidation4-Fluorocinnamoyl-CoARate halved vs. cinnamate
PhotocatalysisAryl radical intermediatesLower yield vs. para-substituted analogs

Comparison with Similar Compounds

Chemical Structure and Reactivity

Cinnamyl 4-fluorobenzoate belongs to the cinnamyl ester family, sharing a common cinnamyl backbone but differentiated by substituents on the benzoate group. Key comparisons include:

Compound Structure Key Reactivity/Applications Reference
Cinnamyl acetate Cinnamyl-OAc Lower selectivity (61.2%) in hydrodeoxygenation to alkenes compared to cinnamyl alcohol . Used in flavorings and fragrances .
Cinnamyl alcohol Cinnamyl-OH Higher catalytic selectivity (e.g., 67.5% in lignin-derived aldehyde conversion) due to direct dehydrogenation pathways .
tert-Butyl 4-fluorobenzoate t-Bu ester of 4-fluorobenzoic acid Industrial applications in pharmaceuticals; market analysis shows rising production (2020–2025) due to demand for fluorinated intermediates .
Ethyl 4-[(4-fluorobenzoyl)amino]benzoate Ethyl ester with amide linkage Specialty chemical with applications in drug discovery; structural complexity limits microbial degradation .

Key Observations :

  • Fluorine Substitution: The 4-fluorobenzoate group in this compound increases metabolic stability compared to non-fluorinated esters (e.g., cinnamyl acetate) .
  • Catalytic Behavior : Cinnamyl esters with hydroxyl or aldehyde groups (e.g., cinnamyl alcohol) exhibit higher selectivity in catalytic hydrodeoxygenation due to fewer competing hydrolysis pathways .

Environmental Degradation and Microbial Resistance

Fluorinated compounds exhibit distinct degradation pathways:

  • 4-Fluorobenzoate Dehalogenase: Enzymes like 4-fluorobenzoate dehalogenase catalyze defluorination to 4-hydroxybenzoate, but this process is slow compared to non-fluorinated analogs .
  • Aerobic Metabolism : Pseudomonas spp. initiate ring cleavage of 4-fluorobenzoate aerobically, though degradation rates lag behind chlorinated or brominated counterparts .

Q & A

[Basic] What synthetic methodologies are employed for the preparation of cinnamyl 4-fluorobenzoate, and how is product purity verified?

This compound is synthesized via esterification of 4-fluorobenzoic acid with cinnamyl alcohol. A common approach involves activating the carboxylic acid using 4-fluorobenzoyl chloride or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Purification is achieved via column chromatography (e.g., 20% diethyl ether in pentane). Purity is validated using ¹H NMR (e.g., aromatic protons at δ 8.10–8.05 ppm and cinnamyl olefinic protons at δ 6.5–7.1 ppm) and GC-MS to confirm molecular weight .

[Basic] Which analytical techniques are most effective for characterizing this compound in complex mixtures?

Key techniques include:

  • ¹H/¹⁹F NMR : To confirm structural integrity and monitor fluorinated byproducts.
  • GC-MS : For volatility assessment and fragmentation pattern analysis.
  • HPLC-UV : To quantify purity in mixtures.
    Internal standards like benzyl 4-fluorobenzoate are used in quantitative ¹H NMR for precise measurement, leveraging resolved aromatic proton signals .

[Advanced] What are the mechanistic differences between 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase in cleaving carbon-fluorine bonds?

  • 4-Fluorobenzoate dehalogenase : Directly hydrolyzes the C-F bond in 4-fluorobenzoate, releasing fluoride ions and trace 4-hydroxybenzoate without structural rearrangement. This enzyme, found in Aureobacterium sp., operates via a hydrolytic mechanism .
  • Defluorinating enoyl-CoA hydratase : Catalyzes defluorination of 2-fluorobenzoate through a β-hydroxyacyl-CoA intermediate, involving conjugated elimination. This mechanism requires CoA-thioester formation and structural rearrangement .

[Advanced] How do aerobic microbial degradation pathways of this compound differ from anaerobic processes?

  • Aerobic degradation : Initiated by Pseudomonas spp. or Burkholderia cepacia, involving oxygen-dependent dioxygenases for aromatic ring cleavage. This pathway generates fluorinated diols, which are further oxidized to 4-fluorobenzoate .
  • Anaerobic degradation : Likely proceeds via reductive defluorination, though specific pathways are less characterized. Comparative studies with chlorobenzoates suggest involvement of Dehalococcoides spp. or sulfate-reducing bacteria .

[Advanced] What experimental approaches are used to assess the environmental persistence of fluorinated aromatic esters like this compound?

  • Biodegradation assays : Conducted under controlled aerobic/anaerobic conditions, monitoring fluoride release via ion chromatography or ¹⁹F NMR .
  • Microcosm studies : Use soil/water samples spiked with the compound to simulate natural environments.
  • Comparative kinetics : Compare degradation rates with non-fluorinated analogs (e.g., cinnamyl benzoate) to evaluate C-F bond stability .

[Basic] What are the key considerations in optimizing reaction conditions for esterification to synthesize this compound?

  • Reagent selection : Use anhydrous conditions and acid chlorides for high yields.
  • Stoichiometry : Maintain a 1:1.2 molar ratio (acid:alcohol) to drive esterification.
  • Temperature : 0–25°C to minimize cinnamyl alcohol polymerization.
  • Purification : Employ silica gel chromatography with gradients of ethyl ether/pentane to separate ester products from unreacted starting materials .

[Advanced] How does the electronic nature of the 4-fluorobenzoate group influence the copolymerization behavior of cinnamyl derivatives?

The electron-withdrawing fluorine atom reduces the reactivity of cinnamyl methacrylate radicals during copolymerization, as demonstrated by reactivity ratios (r₁ = 0.142 for cinnamyl methacrylate vs. r₂ = 0.903 for ethyl methacrylate). This results in a statistical copolymer distribution, requiring tailored initiators (e.g., azobisisobutyronitrile) and elevated temperatures (70–80°C) to achieve conversion .

[Advanced] What are the challenges in detecting and quantifying trace metabolites of this compound in biotransformation studies?

  • Metabolite instability : Rapid quenching (liquid nitrogen) and cold solvents (-20°C) are critical to preserve intermediates like 4-fluoro-1,2-dihydroxybenzoate.
  • Detection limits : LC-HRMS (high-resolution mass spectrometry) with negative-ion mode enhances sensitivity for hydroxylated metabolites.
  • ¹⁹F NMR : Provides direct tracking of defluorination but requires deuterated solvents to avoid signal splitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.